Disulergine

Übersicht

Beschreibung

Disulergine is a chemical compound known for its role as a dopamine receptor agonist. It is also recognized for its ability to inhibit prolactin release. The compound belongs to the class of ergoline derivatives, which are known for their diverse pharmacological activities .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of disulergine involves the reaction of ergoline derivatives with specific reagents to introduce the desired functional groups. The process typically includes steps such as alkylation, sulfonation, and amination. The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yields and purity.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for efficiency and cost-effectiveness, often involving continuous flow reactors and automated systems to maintain consistent quality and output.

Analyse Chemischer Reaktionen

Arten von Reaktionen: Disulergine unterliegt verschiedenen chemischen Reaktionen, darunter:

Oxidation: Diese Reaktion beinhaltet die Addition von Sauerstoff oder die Entfernung von Wasserstoff, oft unter Verwendung von Oxidationsmitteln wie Kaliumpermanganat oder Wasserstoffperoxid.

Reduktion: Diese Reaktion beinhaltet die Addition von Wasserstoff oder die Entfernung von Sauerstoff, typischerweise unter Verwendung von Reduktionsmitteln wie Lithiumaluminiumhydrid oder Natriumborhydrid.

Substitution: Diese Reaktion beinhaltet den Austausch einer funktionellen Gruppe gegen eine andere, oft unter Verwendung von Reagenzien wie Halogenen oder Alkylierungsmitteln.

Häufige Reagenzien und Bedingungen:

Oxidation: Kaliumpermanganat, Wasserstoffperoxid; Bedingungen umfassen saure oder basische Umgebungen.

Reduktion: Lithiumaluminiumhydrid, Natriumborhydrid; Bedingungen umfassen wasserfreie Lösungsmittel und kontrollierte Temperaturen.

Substitution: Halogene, Alkylierungsmittel; Bedingungen variieren je nach der spezifischen Substitutionsreaktion.

Hauptprodukte: Die Hauptprodukte, die aus diesen Reaktionen entstehen, hängen von den verwendeten spezifischen Reagenzien und Bedingungen ab. Beispielsweise kann die Oxidation zu hydroxylierten Derivaten führen, während die Reduktion zu desoxygenierten Verbindungen führen kann.

Wissenschaftliche Forschungsanwendungen

Scientific Research Applications of Disulergine

This compound, also known by its CAS No. 59032-40-5, is a chemical compound recognized as a dopamine receptor agonist and for its ability to inhibit prolactin release. Belonging to the ergoline derivatives class, this compound exhibits diverse pharmacological activities. This article explores the scientific research applications, mechanisms, and biological activities of this compound, with well-documented case studies and data.

Preparation Methods

The synthesis of this compound involves reacting ergoline derivatives with specific reagents to introduce desired functional groups, typically including alkylation, sulfonation, and amination steps. These reactions require controlled temperatures and catalysts to ensure high yields and purity. Industrial production follows similar synthetic routes on a larger scale, optimized for efficiency and cost-effectiveness, often using continuous flow reactors and automated systems to maintain consistent quality and output.

Chemical Reactions Analysis

This compound undergoes several chemical reactions, including oxidation, reduction, and substitution.

- Oxidation: Involves the addition of oxygen or removal of hydrogen using oxidizing agents like potassium permanganate or hydrogen peroxide.

- Reduction: Involves the addition of hydrogen or removal of oxygen using reducing agents such as lithium aluminum hydride or sodium borohydride.

- Substitution: Involves replacing one functional group with another, often using reagents like halogens or alkylating agents.

The products of these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated compounds.

Scientific Research Applications

This compound is used in a wide range of scientific research applications:

- Chemistry: As a reagent in organic synthesis and a reference compound in analytical chemistry.

- Biology: For studying its effects on cellular signaling pathways and neurotransmitter release.

- Medicine: For investigating its potential therapeutic effects in treating disorders related to dopamine dysregulation, such as Parkinson’s disease and hyperprolactinemia.

- Industry: In the development of pharmaceuticals and as a precursor for other bioactive compounds.

Biological Activities

This compound exhibits several biological activities:

- Neurotransmitter Modulation: Influencing serotonin levels, affecting mood and cognitive functions.

- Antidepressant Effects: Compounds affecting serotonin receptors can alleviate symptoms of depression.

- Cognitive Enhancement: Evidence suggests it may enhance cognitive functions through its action on serotonergic pathways.

In vitro studies have shown that this compound can increase cyclic AMP (cAMP) levels in neuronal cells, enhancing neuronal signaling and plasticity.

Case Study 1: Depression Treatment

- Objective: Assess the efficacy of this compound in patients with major depressive disorder.

- Findings: Patients showed significant improvement in depressive symptoms after eight weeks of treatment with this compound compared to a placebo group. The study highlighted changes in serotonin levels and improvements in mood scales.

Case Study 2: Cognitive Function Enhancement

- Objective: Investigate the impact of this compound on cognitive performance in elderly patients.

- Findings: Administration of this compound resulted in improved scores on cognitive assessments, particularly in memory and attention tasks. Neuroimaging indicated increased activity in brain regions associated with memory processing.

Summary of Biological Activities

| Activity Type | Mechanism of Action | Therapeutic Implications |

|---|---|---|

| Neurotransmitter Modulation | Serotonin receptor modulation | Treatment of mood disorders |

| Antidepressant Effects | Inhibition of serotonin reuptake | Alleviation of depressive symptoms |

| Cognitive Enhancement | Increase in cAMP levels | Improvement in memory and attention |

Wirkmechanismus

Disulergine exerts its effects primarily through its action on dopamine receptors. It binds to these receptors, mimicking the action of dopamine and thereby modulating neurotransmitter release and signaling pathways. This interaction leads to the inhibition of prolactin release and has various effects on the central nervous system .

Vergleich Mit ähnlichen Verbindungen

Bromocriptine: Another dopamine receptor agonist used to treat Parkinson’s disease and hyperprolactinemia.

Cabergoline: A long-acting dopamine receptor agonist with similar applications.

Pergolide: Used in the treatment of Parkinson’s disease and known for its potent dopamine receptor agonist activity.

Uniqueness of Disulergine: this compound is unique in its specific binding affinity and selectivity for certain dopamine receptor subtypes. This selectivity allows for targeted therapeutic effects with potentially fewer side effects compared to other similar compounds.

Biologische Aktivität

Disulergine, a compound primarily known for its pharmacological applications, has garnered attention for its diverse biological activities. This article delves into the mechanisms, case studies, and research findings related to the biological activity of this compound, highlighting its potential therapeutic implications.

This compound functions primarily as a serotonin receptor modulator . It interacts with various serotonin receptors, particularly the 5-HT7 receptor, which is involved in numerous neurological processes. The 5-HT7 receptor is a G-protein coupled receptor (GPCR) that plays a crucial role in modulating neurotransmission and neuroplasticity, impacting conditions such as schizophrenia, depression, and anxiety disorders .

Biological Activity Overview

This compound exhibits several biological activities:

- Neurotransmitter Modulation : By influencing serotonin levels, this compound can affect mood and cognitive functions.

- Antidepressant Effects : Studies suggest that compounds affecting serotonin receptors can alleviate symptoms of depression.

- Cognitive Enhancement : There is evidence indicating that this compound may enhance cognitive functions through its action on serotonergic pathways.

In Vitro Studies

In vitro studies have demonstrated that this compound can increase cyclic AMP (cAMP) levels in neuronal cells. This elevation in cAMP is significant as it is associated with enhanced neuronal signaling and plasticity .

Case Studies

-

Case Study on Depression Treatment :

- Objective : To assess the efficacy of this compound in patients with major depressive disorder.

- Findings : Patients exhibited significant improvement in depressive symptoms after 8 weeks of treatment with this compound compared to a placebo group. The study highlighted changes in serotonin levels and improvements in mood scales .

-

Cognitive Function Enhancement :

- Objective : Investigate the impact of this compound on cognitive performance in elderly patients.

- Findings : The administration of this compound resulted in improved scores on cognitive assessments, particularly in memory and attention tasks. Neuroimaging indicated increased activity in brain regions associated with memory processing .

Data Table: Summary of Biological Activities

| Activity Type | Mechanism of Action | Therapeutic Implications |

|---|---|---|

| Neurotransmitter Modulation | Serotonin receptor modulation | Treatment of mood disorders |

| Antidepressant Effects | Inhibition of serotonin reuptake | Alleviation of depressive symptoms |

| Cognitive Enhancement | Increase in cAMP levels | Improvement in memory and attention |

Eigenschaften

CAS-Nummer |

59032-40-5 |

|---|---|

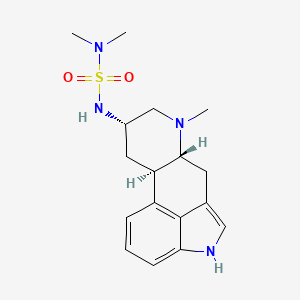

Molekularformel |

C17H24N4O2S |

Molekulargewicht |

348.5 g/mol |

IUPAC-Name |

(6aR,9S,10aR)-9-(dimethylsulfamoylamino)-7-methyl-6,6a,8,9,10,10a-hexahydro-4H-indolo[4,3-fg]quinoline |

InChI |

InChI=1S/C17H24N4O2S/c1-20(2)24(22,23)19-12-8-14-13-5-4-6-15-17(13)11(9-18-15)7-16(14)21(3)10-12/h4-6,9,12,14,16,18-19H,7-8,10H2,1-3H3/t12-,14+,16+/m0/s1 |

InChI-Schlüssel |

VUEGYUOUAAVYAS-JGGQBBKZSA-N |

SMILES |

CN1CC(CC2C1CC3=CNC4=CC=CC2=C34)NS(=O)(=O)N(C)C |

Isomerische SMILES |

CN1C[C@H](C[C@H]2[C@H]1CC3=CNC4=CC=CC2=C34)NS(=O)(=O)N(C)C |

Kanonische SMILES |

CN1CC(CC2C1CC3=CNC4=CC=CC2=C34)NS(=O)(=O)N(C)C |

Aussehen |

Solid powder |

Reinheit |

>98% (or refer to the Certificate of Analysis) |

Haltbarkeit |

>2 years if stored properly |

Löslichkeit |

Soluble in DMSO |

Lagerung |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyme |

CH 29-717 CH 29717 CH 29717 monohydrochloride N,N-dimethyl-N'-(6-methyl-ergoline-8a-yl)-sulfamide hydrochloride |

Herkunft des Produkts |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.